molecular formula C₂₄H₂₅Cl₃N₂S B1160660 Bisticlopidine Hydrochloride

Bisticlopidine Hydrochloride

Cat. No.: B1160660
M. Wt: 479.89
Attention: For research use only. Not for human or veterinary use.
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Description

Ticlopidine Hydrochloride (C₁₄H₁₄ClNS·HCl, MW: 300.25) is a thienopyridine-class antiplatelet agent used to prevent thrombotic events in patients with stroke, myocardial infarction, or peripheral arterial disease. It functions by irreversibly inhibiting the P2Y12 adenosine diphosphate receptor on platelets. Analytical methods such as HPLC and GC are employed for its quantification in pharmaceutical formulations, with a purity standard of ≥99% . Its applications extend to veterinary medicine and forensic toxicology, and its structure includes a chlorophenyl group tethered to a thienopyridine core .

Properties

Molecular Formula

C₂₄H₂₅Cl₃N₂S

Molecular Weight

479.89

Synonyms

2,8-Bis(2-chlorobenzyl)-1,2,3,4,6,7,8,9-octahydrothieno[3,2-c:4,5-c’]dipyridine Hydrochloride

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparison

The molecular features and applications of Ticlopidine Hydrochloride are compared below with structurally or functionally related hydrochloride compounds (Table 1).

Table 1: Structural, Analytical, and Pharmacological Comparison

Compound Molecular Formula Molecular Weight Key Applications Analytical Methods Impurities/Related Compounds
Ticlopidine HCl C₁₄H₁₄ClNS·HCl 300.25 Antiplatelet therapy HPLC, GC Not specified
Clindamycin HCl C₁₈H₃₃ClN₂O₅S·HCl 461.48 (approx.) Bacterial infections FTIR Not specified
Ranitidine HCl C₁₃H₂₂N₄O₃S·HCl 350.87 (approx.) Gastrointestinal disorders HPLC Not specified
Benidipine HCl C₂₈H₃₄N₃O₆·HCl (approx.) 568.06 (approx.) Hypertension (Ca²⁺ blocker) Not specified Not specified
Fexofenadine HCl C₃₂H₃₉NO₄·HCl 538.0 (approx.) Antihistamine Not specified Not specified
Bupropion HCl C₁₃H₁₈ClNO·HCl 276.2 (approx.) Antidepressant Not specified Related Compound B

Analytical Methodologies

  • Ticlopidine HCl : Validated using HPLC and GC for drug analysis, ensuring high precision and accuracy in pharmaceutical formulations .
  • Clindamycin HCl : Characterized via FTIR spectroscopy, with specific absorption bands for functional groups like amines and sulfides .
  • Ranitidine HCl : Calibration curves (linearity: R² > 0.999) established using HPLC for quality control .

Impurity Profiles

  • Bupropion HCl: Contains Related Compound B (2-(tert-butylamino)-3′-bromopropiophenone hydrochloride), a synthesis byproduct monitored in certified reference materials .
  • Prilocaine HCl: Includes organic impurities such as o-toluidine hydrochloride (Related Compound A) and N-(4-methylphenyl)-2-(propylamino)propanamide (Related Compound B) .

Pharmacological and Clinical Data

  • Ticlopidine HCl : Superior to aspirin in reducing stroke risk but associated with adverse effects like neutropenia .
  • Donepezil HCl : Exhibits an IC₅₀ of 0.022 µM for acetylcholinesterase (AChE) inhibition, a benchmark for neuroactive compounds .
  • Fexofenadine HCl: Non-sedating antihistamine with minimal cytochrome P450 interactions, contrasting Ticlopidine’s metabolic liver dependencies .

Research Findings and Limitations

  • Ticlopidine vs. Clindamycin: While both use chlorinated aromatic groups, Clindamycin’s macrocyclic structure targets bacterial ribosomes, whereas Ticlopidine’s thienopyridine core modulates platelet activity .
  • Analytical Robustness : Ranitidine HCl’s calibration data (slope: 0.998, intercept: 0.001) demonstrate method robustness comparable to Ticlopidine’s HPLC validation .
  • Limitations : Direct comparative pharmacological studies (e.g., IC₅₀ values) between Ticlopidine and other hydrochlorides are absent in the provided evidence.

Q & A

Q. What are the critical safety protocols for handling Bisticlopidine Hydrochloride in laboratory settings?

Methodological Answer:

  • Hazard Mitigation: Follow guidelines for handling hydrochloride compounds, including wearing PPE (gloves, lab coats, eye protection) and working in fume hoods to avoid inhalation or dermal exposure. Refer to safety data sheets (SDS) for emergency procedures (e.g., spill containment, first aid) .
  • Storage: Store in airtight, light-resistant containers at recommended temperatures (often 2–8°C for lab-grade compounds). Avoid exposure to moisture to prevent degradation .
  • Validation: Ensure the compound is labeled "for research use only" and validated for analytical purposes, not medical applications .

Q. How should researchers validate the purity and identity of this compound?

Methodological Answer:

  • Spectroscopic Analysis: Use HPLC or LC-MS to confirm chemical identity and quantify impurities. Compare retention times and spectral data against certified reference standards .
  • Quality Control: Adhere to pharmacopeial standards (e.g., USP, Ph Eur) for dissolution testing and assay validation. For novel compounds, establish purity thresholds (>95%) using triplicate measurements .
  • Batch Consistency: Document lot-specific variability in solubility, pH stability, and particle size to ensure reproducibility across experiments .

Advanced Research Questions

Q. How can conflicting pharmacokinetic data from in vitro and in vivo studies of this compound be resolved?

Methodological Answer:

  • Mechanistic Modeling: Use physiologically based pharmacokinetic (PBPK) models to reconcile differences in absorption rates or metabolite profiles. Incorporate parameters like tissue permeability and enzyme expression levels .
  • Cross-Validation: Conduct parallel assays (e.g., microsomal stability tests and rodent PK studies) to identify species-specific metabolic pathways. Adjust dosing regimens based on interspecies scaling factors .
  • Data Harmonization: Apply meta-analysis tools to aggregate datasets, accounting for variables like administration route, formulation excipients, and detection limits .

Q. What experimental design considerations are critical for assessing this compound’s stability under physiological conditions?

Methodological Answer:

  • Stress Testing: Expose the compound to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to evaluate degradation kinetics. Monitor via UV-Vis spectroscopy or mass spectrometry .
  • Temperature Gradients: Design accelerated stability studies at 40°C/75% RH to predict shelf-life. Use Arrhenius equations to extrapolate degradation rates .
  • Excipient Interactions: Screen for incompatibilities with common formulation agents (e.g., surfactants, viscosity reducers) using differential scanning calorimetry (DSC) .

Q. How can researchers optimize the synthesis of this compound derivatives for enhanced bioavailability?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Modify functional groups (e.g., amine substituents) to improve solubility. Use computational tools like molecular docking to predict binding affinity changes .
  • Prodrug Strategies: Synthesize ester or salt forms to enhance membrane permeability. Validate hydrolysis rates in plasma via LC-MS/MS .
  • Nanoparticle Encapsulation: Develop surfactant-free delivery systems (e.g., gold nanoparticles) to bypass first-pass metabolism. Characterize particle size and zeta potential for consistency .

Data Contradiction Analysis

Q. What statistical approaches are recommended to address variability in this compound’s efficacy across cell lines?

Methodological Answer:

  • Multivariate Analysis: Apply ANOVA or mixed-effects models to isolate confounding factors (e.g., cell passage number, media composition). Include negative controls to normalize batch effects .
  • Dose-Response Curves: Use Hill slope calculations to compare EC50 values across models. Flag outliers for further investigation into receptor expression or cytotoxicity thresholds .
  • Replication: Design experiments with ≥3 biological replicates and blinded analysis to minimize bias .

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